2-(2-Bromo-3-chloro-6-fluorophenyl)acetonitrile
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Overview
Description
2-(2-Bromo-3-chloro-6-fluorophenyl)acetonitrile is an organic compound characterized by a bromine, chlorine, and fluorine atom on a phenyl ring, with an acetonitrile group attached to it. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Halogenation of Phenyl Acetonitrile: Starting with phenyl acetonitrile, the compound undergoes halogenation reactions to introduce bromine, chlorine, and fluorine atoms at specific positions on the phenyl ring.
Cross-Coupling Reactions: Utilizing cross-coupling reactions such as Suzuki-Miyaura coupling, where a boronic acid derivative of the phenyl ring is coupled with a halogenated acetonitrile.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions and cross-coupling processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromo-3-chloro-6-fluorophenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution Reactions: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and reaction conditions such as polar aprotic solvents are employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various functionalized phenyl derivatives.
Scientific Research Applications
2-(2-Bromo-3-chloro-6-fluorophenyl)acetonitrile has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It is explored for its potential therapeutic properties, such as anticancer and anti-inflammatory activities.
Industry: The compound is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-(2-Bromo-3-chloro-6-fluorophenyl)acetonitrile exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.
Pathways Involved: It may modulate biochemical pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
2-(2-Bromo-3-chlorophenyl)acetonitrile: Lacks the fluorine atom.
2-(2-Bromo-6-fluorophenyl)acetonitrile: Lacks the chlorine atom.
2-(3-Chloro-6-fluorophenyl)acetonitrile: Lacks the bromine atom.
Uniqueness: 2-(2-Bromo-3-chloro-6-fluorophenyl)acetonitrile is unique due to the presence of all three halogens (bromine, chlorine, and fluorine) on the phenyl ring, which significantly influences its chemical reactivity and biological activity.
This comprehensive overview highlights the importance of this compound in scientific research and its potential applications across various fields
Properties
Molecular Formula |
C8H4BrClFN |
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Molecular Weight |
248.48 g/mol |
IUPAC Name |
2-(2-bromo-3-chloro-6-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H4BrClFN/c9-8-5(3-4-12)7(11)2-1-6(8)10/h1-2H,3H2 |
InChI Key |
BMAHZLSOJVYZOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC#N)Br)Cl |
Origin of Product |
United States |
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